Xylitol-1-13C

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Internal Standards

Standard unlabeled or deuterated xylitol internal standards introduce quantitative bias (38-59%) in LC-MS/MS due to matrix effects and retention time shifts. Xylitol-1-13C provides identical co-elution with native analyte. - Mass shift: +1 Da, no chromatographic isotope effects - Application: SIL-IS for accurate quantification in biofluids - Site-specific C1 label for pentose pathway flux analysis (GC/EI-MS) - 99 atom % 13C enrichment, ≥98% chemical purity - Immediate shipment, ambient temperature

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12404243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol-1-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1
InChIKeyHEBKCHPVOIAQTA-UUYANESRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol-1-13C: C1-Specific 13C-Labeled Xylitol Standard


Xylitol-1-13C is a stable isotope-labeled analog of the five-carbon sugar alcohol xylitol, specifically enriched with carbon-13 at the C1 position . This compound retains the identical molecular structure and physicochemical properties of unlabeled xylitol (C5H12O5) while providing a distinct mass signature (+1 Da) for mass spectrometry detection and an enhanced NMR-active nucleus at the C1 position . As a class of stable isotope-labeled (SIL) compounds, 13C-labeled internal standards are widely recognized as gold-standard tools for quantitative bioanalysis, metabolic flux studies, and compound-specific isotope analysis (CSIA) due to their co-elution behavior with native analytes and absence of deuterium-associated chromatographic shifts [1].

Label 13C enrichment at C1 avoids deuterium retention shift
Co-elution Matches native xylitol for consistent matrix effect compensation
Application SIL-IS for quantitative bioanalysis, metabolic flux, and CSIA

Why Generic Analogs Cannot Substitute for Xylitol-1-13C


Generic substitution of Xylitol-1-13C with unlabeled xylitol, deuterated xylitol (e.g., Xylitol-d7), or structurally similar polyols (e.g., erythritol, sorbitol) fails to deliver equivalent analytical performance in three critical dimensions. First, unlabeled xylitol provides no mass differentiation and cannot serve as an internal standard for MS quantification, while deuterated analogs exhibit chromatographic isotope effects that alter retention time, causing differential matrix effect compensation and negatively biased quantitative results [1]. Second, structurally similar polyols such as erythritol or sorbitol do not co-elute with xylitol under standard LC conditions, introducing irreproducible matrix effects and precluding their use as SIL-IS [2]. Third, the C1-position-specific labeling of Xylitol-1-13C enables site-resolved metabolic flux analysis that uniformly labeled ([13C5]) or alternatively positioned (C2-13C, C5-13C) analogs cannot achieve, as the C1 carbon participates in distinct enzymatic transformations during pentose metabolism [3].

Risk Factor
Xylitol-1-13C
Generic Analogs
Mass Differentiation
+1 Da shift, enables IS quantification
Unlabeled xylitol: no mass difference, cannot serve as IS
Chromatographic Fidelity
Co-elutes, uniform matrix effect
Deuterated xylitol: retention shift, biased quantification
Flux Analysis Resolution
C1-specific enrichment for site-resolved flux
Uniformly labeled 13C5: per-position dilution, masks site-specific transformations

Xylitol-1-13C Quantitative Evidence vs. Deuterated Analogs


Eliminating Deuterium-Induced Negative Bias with 13C-IS

In a systematic head-to-head comparison of deuterated (²H) versus non-deuterated (¹³C) stable isotope-labeled internal standards (SIL-IS) for LC-ESI-MS-MS quantification of urinary metabolites, deuterated IS generated negatively biased results averaging 59.2% lower than results generated with ¹³C-labeled IS [1]. Spike accuracy testing revealed that deuterated IS produced a bias of −38.4%, whereas ¹³C-labeled IS exhibited no significant bias [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the native analyte and ¹³C-IS was not equally experienced by the deuterated IS, explaining the negative bias [1].

Quantitative Bias
Head-to-head
59.2% lower with deuterated IS;
no significant bias with 13C-IS
Supports matrix effect compensation accuracy
Urinary metabolite LC-ESI-MS/MS; spike recovery bias −38.4% for deuterated
Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Internal Standards

13C Label Stability: No H/D Exchange Artifacts

Deuterium labels positioned on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are susceptible to proton-deuterium exchange with protic solvents and biological matrices, altering the effective mass difference and compromising quantitative accuracy . ¹³C and ¹⁵N isotopes are inherently non-exchangeable under all standard analytical and physiological conditions . This fundamental property makes ¹³C-labeled standards analytically robust across the full range of sample preparation, storage, and analysis conditions encountered in metabolomics and pharmacokinetic studies.

Label Stability
Class-level
13C label non-exchangeable under all standard analytical and physiological conditions
Eliminates label loss in protic matrices
Applies to aqueous buffers, biological matrices, and long-term storage
Stable Isotope Chemistry Analytical Method Validation Internal Standard Design

C1-Specific Pentose Phosphate Pathway Flux Analysis

Systematic evaluation of carbohydrate derivatization methods for GC/EI-MS demonstrated that the dialkyldithioacetal acetate derivative uniquely retains charge on the anomeric carbon (C1) following electron impact ionization, generating well-resolved base peaks arising from C1-C2 bond cleavage [1]. This derivative is uniquely well suited for measuring isotopic enrichment into the characteristic anomeric carbon of aldose sugars and their corresponding alditols [1]. Xylitol-1-13C, with ¹³C enrichment specifically at the C1 position, provides maximal analytical signal for this site-resolved measurement, whereas uniformly labeled ([¹³C₅]) or alternatively positioned analogs (C2-¹³C, C5-¹³C) distribute the label across all carbons, reducing per-position sensitivity and complicating isotopomer deconvolution.

C1 Flux Sensitivity
Method context
~5× per-position sensitivity gain for C1-specific flux vs uniformly labeled analog
Enables site-resolved isotopomer quantification
GC/EI-MS with dialkyldithioacetal acetate derivatization; C1-C2 cleavage
Metabolic Flux Analysis Carbohydrate Metabolism GC-MS Isotopomer Analysis

Xylitol Plant Source Differentiation by δ13C

Compound-specific stable-isotope analysis (CSIA) by LC-IRMS was successfully developed and applied to determine δ¹³C isotope signatures for xylitol extracted from chewing gum, enabling differentiation of xylitol produced from different plant sources [1]. Analysis of 21 commercial chewing gum samples demonstrated that 18 samples could be clearly related to the raw-material plant class based on δ¹³C signatures [1]. Traditional 'birch xylitol' (premium product) exhibits distinct δ¹³C values compared to xylitol produced from corn husks or sugar-cane straw due to differences in isotope-fractionation processes of photosynthetic CO₂ fixation (C3 vs. C4 plant pathways) [1].

Source δ13C
Reported
δ13C difference ~10–20‰ between C3 (birch) and C4 (corn) xylitol
Supports plant-source authenticity verification
LC-IRMS; calibration standard for CSIA of food products
Food Authenticity LC-IRMS Compound-Specific Isotope Analysis

Xylitol-1-13C: Key Application Scenarios


Xylitol Quantification in Biological Matrices

Use Xylitol-1-13C as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of endogenous or administered xylitol in complex biological matrices. The ¹³C label provides a +1 Da mass shift with co-elution behavior identical to native xylitol, ensuring accurate compensation for matrix effects and ionization variability. This application is validated by the class-level evidence that ¹³C-labeled IS eliminates the 38-59% negative quantitative bias observed with deuterated IS in urinary metabolite assays [1]. Typical workflows employ multiple reaction monitoring (MRM) transitions that include the labeled fragment, leveraging the non-exchangeable nature of the ¹³C label .

Pentose Phosphate Pathway Metabolic Flux Analysis

Employ Xylitol-1-13C in microbial fermentation or mammalian cell culture studies to trace carbon flux through the pentose phosphate pathway and xylose-xylitol interconversion. The C1-position-specific labeling enables site-resolved measurement of ¹³C incorporation at the anomeric carbon, which undergoes key enzymatic transformations including reduction of xylose to xylitol and oxidation of xylitol to xylulose [1]. GC/EI-MS analysis using dialkyldithioacetal acetate derivatization produces diagnostic C1-C2 cleavage fragments with charge retention at the labeled C1 position, providing unambiguous isotopomer quantification [2]. This site-specific information is inaccessible using uniformly labeled or deuterated analogs.

Xylitol Source Verification for Food Authenticity

Utilize Xylitol-1-13C as a calibration and quality control standard in compound-specific stable isotope analysis (CSIA) by LC-IRMS for verifying the botanical origin of xylitol in commercial food products, dental-hygiene articles, and nutraceuticals [1]. The method enables differentiation between premium 'birch xylitol' (C3 plant, δ¹³C ~ −25‰ to −30‰) and commodity corn-derived xylitol (C4 plant, δ¹³C ~ −10‰ to −15‰) based on δ¹³C signatures [1]. This application supports regulatory compliance, label claim verification, and detection of economically motivated adulteration in the growing xylitol market.

NMR Profiling of Xylitol Enzymatic Mechanisms

Apply Xylitol-1-13C in ¹³C NMR spectroscopy experiments to probe enzyme stereospecificity and track metabolic fate of the C1 carbon without interference from endogenous ¹²C pools. The 99 atom % ¹³C enrichment at the C1 position provides enhanced NMR sensitivity at this specific site, enabling direct observation of C1-specific transformations in complex mixtures without the need for extensive chromatographic separation. This application is particularly valuable for studying NAD(P)H-dependent oxidoreductases acting on xylitol and for validating in silico metabolic models in systems biology research.

Application
Selection Property
Validation Focus
Xylitol quantification in biological matrices
13C-SIL-IS co-elution fidelity
Matrix effect compensation accuracy review
Pentose phosphate pathway flux analysis
C1-position-specific 13C enrichment
Site-resolved isotopomer quantification
Xylitol source verification (food authenticity)
Natural abundance δ13C calibration
C3/C4 plant source discrimination
NMR profiling of enzymatic mechanisms
High 13C enrichment at C1
Enzyme stereospecificity tracking without 12C interference

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